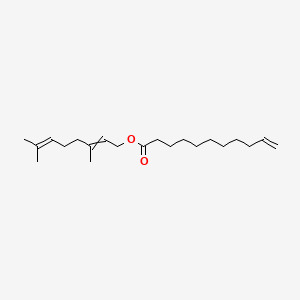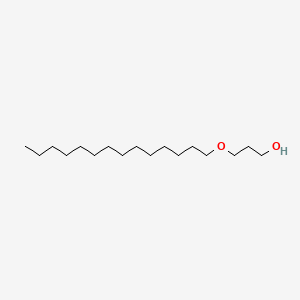![molecular formula C8H17NO3Si B1619559 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 2097-16-7](/img/structure/B1619559.png)
5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: is a member of the silatrane family, which are tricyclic organosilicon compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylating agents. The reaction conditions often include the use of solvents such as xylene and mild heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Siloxane derivatives.
Reduction: Reduced silatrane derivatives.
Substitution: Various substituted silatranes depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly for the preparation of other silatrane derivatives. Its unique structure allows for selective reactions that are valuable in synthetic chemistry .
Biology and Medicine: Silatranes, including 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, have shown potential biological activity. They are being investigated for their antitumor properties and other therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of new materials, particularly those that require the incorporation of silicon atoms for enhanced properties such as thermal stability and resistance to degradation .
作用機序
The mechanism of action of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its potential biological activity .
類似化合物との比較
- 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[33Compared to other similar compounds, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for specific applications .
特性
CAS番号 |
2097-16-7 |
|---|---|
分子式 |
C8H17NO3Si |
分子量 |
203.31 g/mol |
IUPAC名 |
1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2-8H2,1H3 |
InChIキー |
BJMVMCLSNWRFSD-UHFFFAOYSA-N |
SMILES |
CC[Si]12OCCN(CCO1)CCO2 |
正規SMILES |
CC[Si]12OCCN(CCO1)CCO2 |
| 2097-16-7 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1619480.png)

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)




![S-[2-(dimethylamino)ethyl] butanethioate](/img/structure/B1619492.png)



